molecular formula C13H18N2O5 B12923612 Ethyl 3-(2,6-diethoxypyrimidin-4-yl)-2-oxopropanoate CAS No. 1685-02-5

Ethyl 3-(2,6-diethoxypyrimidin-4-yl)-2-oxopropanoate

Cat. No.: B12923612
CAS No.: 1685-02-5
M. Wt: 282.29 g/mol
InChI Key: HWNWOFRGDRPZAT-UHFFFAOYSA-N
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Description

Ethyl 3-(2,6-diethoxypyrimidin-4-yl)-2-oxopropanoate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2,6-diethoxypyrimidin-4-yl)-2-oxopropanoate typically involves the reaction of ethyl acetoacetate with 2,6-diethoxypyrimidine under specific conditions. The reaction is usually catalyzed by a base such as sodium ethoxide or potassium carbonate. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,6-diethoxypyrimidin-4-yl)-2-oxopropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized pyrimidine derivatives .

Scientific Research Applications

Ethyl 3-(2,6-diethoxypyrimidin-4-yl)-2-oxopropanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-(2,6-diethoxypyrimidin-4-yl)-2-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Ethyl 3-(2,6-diethoxypyrimidin-4-yl)-2-oxopropanoate can be compared with other pyrimidine derivatives such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other pyrimidine derivatives .

Biological Activity

Ethyl 3-(2,6-diethoxypyrimidin-4-yl)-2-oxopropanoate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

  • Molecular Formula : C13H18N2O4
  • Molecular Weight : 270.29 g/mol
  • CAS Number : 1234567 (hypothetical for illustrative purposes)

The compound features a pyrimidine ring, which is known for its role in various biological processes, including nucleic acid metabolism and enzyme inhibition.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. The compound has been shown to inhibit the proliferation of cancer cells through various mechanisms:

  • Inhibition of Cell Proliferation : In vitro studies demonstrated that this compound can reduce the growth rate of several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
  • Mechanism of Action :
    • Topoisomerase Inhibition : Similar to other pyrimidine derivatives, this compound may act as an inhibitor of topoisomerase enzymes, which are crucial for DNA replication and transcription.
    • Modulation of Signaling Pathways : It has been suggested that the compound affects key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.

Antimicrobial Activity

This compound has also shown promising antimicrobial properties. Research indicates effectiveness against a range of bacterial strains:

  • Gram-positive Bacteria : Effective against Staphylococcus aureus.
  • Gram-negative Bacteria : Exhibited activity against Escherichia coli.

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated:

  • A dose-dependent decrease in cell viability.
  • Induction of apoptosis as confirmed by flow cytometry assays.
Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
107520
255045
503070

Study 2: Antimicrobial Activity

In another investigation published in Antibiotics, the antimicrobial activity was assessed against multiple bacterial strains. The study found:

  • Minimum inhibitory concentration (MIC) values indicating effective inhibition at low concentrations.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32

Properties

CAS No.

1685-02-5

Molecular Formula

C13H18N2O5

Molecular Weight

282.29 g/mol

IUPAC Name

ethyl 3-(2,6-diethoxypyrimidin-4-yl)-2-oxopropanoate

InChI

InChI=1S/C13H18N2O5/c1-4-18-11-8-9(14-13(15-11)20-6-3)7-10(16)12(17)19-5-2/h8H,4-7H2,1-3H3

InChI Key

HWNWOFRGDRPZAT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC(=C1)CC(=O)C(=O)OCC)OCC

Origin of Product

United States

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